N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
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Overview
Description
N-(4-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and a pyrazolylmethyl group in its structure suggests potential biological activity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative of 1-methyl-1H-pyrazole. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:
4-chloroaniline+isocyanate derivative of 1-methyl-1H-pyrazole→N-(4-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the chlorophenyl and pyrazolylmethyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-methylurea: Lacks the pyrazolylmethyl group, which may result in different biological activity.
N-(4-bromophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological properties.
Uniqueness
N-(4-chlorophenyl)-N’-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is unique due to the combination of the chlorophenyl and pyrazolylmethyl groups, which may confer specific chemical reactivity and biological activity not observed in other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(1-methylpyrazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c1-17-8-9(7-15-17)6-14-12(18)16-11-4-2-10(13)3-5-11/h2-5,7-8H,6H2,1H3,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZAJKGMVOYRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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